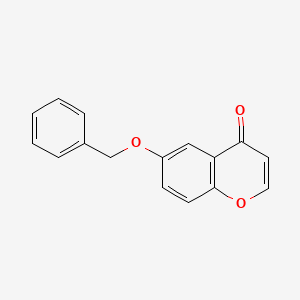

6-(Benzyloxy)-4H-chromen-4-one

Beschreibung

Eigenschaften

Molekularformel |

C16H12O3 |

|---|---|

Molekulargewicht |

252.26 g/mol |

IUPAC-Name |

6-phenylmethoxychromen-4-one |

InChI |

InChI=1S/C16H12O3/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 |

InChI-Schlüssel |

IGTIIYNFBAHPEJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC=CC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation and Cyclization

The synthesis of 6-(benzyloxy)-4H-chromen-4-one often begins with the formation of the chromenone core via Friedel-Crafts acylation. A resorcinol derivative (e.g., 2,4-dihydroxyacetophenone) undergoes cyclization in the presence of triethyl orthoformate and catalytic perchloric acid. This method, adapted from Zhao et al. (2019), produces 6-hydroxy-4H-chromen-4-one as a key intermediate . The reaction proceeds via acid-catalyzed cyclization, where triethyl orthoformate acts as a formylating agent to generate the chromone skeleton. Yields for this step typically range from 60% to 85%, depending on the substitution pattern of the starting material .

Subsequent O-benzylation introduces the protective group at the 6-position. For example, treatment of 6-hydroxy-4H-chromen-4-one with benzyl bromide in the presence of a base like potassium carbonate in dimethylformamide (DMF) affords the benzyl-protected derivative. This step requires careful control of reaction time (12–24 hours) and temperature (80–100°C) to minimize side reactions such as over-alkylation .

DBU-Catalyzed O-Alkylation

A robust alternative for introducing the benzyloxy group involves O-alkylation catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). As demonstrated in the synthesis of related chromenones, DBU facilitates the nucleophilic substitution of hydroxyl groups with benzyl halides under mild conditions . For instance, 6-hydroxy-4H-chromen-4-one reacts with benzyl chloride in tetrahydrofuran (THF) at 90°C for 12 hours, yielding this compound with 63–75% efficiency .

This method offers advantages over traditional base-mediated alkylation:

-

Reduced side reactions : DBU’s non-nucleophilic nature minimizes esterification or elimination byproducts.

-

Faster kinetics : Reactions often complete within 12 hours, compared to 24 hours for carbonate-based systems.

-

Broader solvent compatibility : THF, acetonitrile, and DMF are all viable, enabling scalability .

Selective Deprotection Strategies

In multi-step syntheses, selective deprotection of benzyl groups is critical. Titanium tetrachloride (TiCl₄) has emerged as a powerful reagent for regioselective deprotection in chromenone derivatives. For example, 5,7-dibenzyloxyflavone treated with TiCl₄ in dichloromethane at 0°C selectively removes the 5-benzyl group, leaving the 7-benzyloxy intact . While this example pertains to a flavone analogue, the methodology is adaptable to this compound by adjusting the substitution pattern.

Key reaction parameters :

-

Temperature : Deprotection proceeds efficiently at 0–20°C.

-

Stoichiometry : A 1:1 molar ratio of TiCl₄ to substrate ensures complete conversion.

-

Workup : Quenching with saturated sodium bicarbonate followed by dichloromethane extraction isolates the product in 75–85% yield .

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Mechanistic Insights and Optimization

The Friedel-Crafts cyclization proceeds via electrophilic aromatic substitution, where the formyl group from triethyl orthoformate activates the carbonyl carbon for attack by the resorcinol derivative’s hydroxyl group . DBU-mediated alkylation, conversely, operates through a deprotonation-nucleophilic substitution mechanism, where DBU abstracts the phenolic proton, enhancing the oxygen’s nucleophilicity for benzyl halide attack .

Optimization strategies :

-

Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yields .

-

Solvent-free conditions : Minimizing solvent use in DBU-catalyzed reactions to improve atom economy .

-

Flow chemistry : Continuous-flow systems for TiCl₄ deprotection enhance safety and scalability .

Analyse Chemischer Reaktionen

Reaktionstypen

6-(Benzyloxy)-4H-chromen-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Chromonring in Dihydrochromonderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten in den Chromonring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel (Salpetersäure) werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Chinone gebildet werden, während die Reduktion Dihydrochromone erzeugt.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-(Benzyloxy)-4H-chromen-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen:

Molekulare Ziele: Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren und deren Aktivität modulieren.

Beteiligte Signalwege: Sie kann Signalwege beeinflussen, die mit Entzündungen, oxidativem Stress und Zellproliferation zusammenhängen.

Wirkmechanismus

The mechanism of action of 6-(Benzyloxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The benzyloxy group’s position and additional substituents significantly influence physicochemical and biological properties. Key analogs include:

*Calculated based on C₁₆H₁₂O₃.

Key Observations:

- Fluorination : Fluorine atoms (e.g., ) enhance metabolic stability and electronic effects, which may improve drug-like properties.

- Saturation: Chromanone analogs (e.g., 2o in ) have a saturated γ-pyrone ring, altering conjugation and reactivity.

Key Observations:

Q & A

Basic: What are the optimal synthetic routes for 6-(Benzyloxy)-4H-chromen-4-one, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves benzylation of hydroxylated chromenone precursors. For example, a two-step protocol may include:

Acid-catalyzed condensation : Reacting a hydroxylated chromenone (e.g., 7-hydroxy-4H-chromen-4-one) with benzyl chloride in pyridine/dichloromethane under reflux (2 hours), followed by quenching with dilute HCl and extraction .

Purification : Column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) yields ~66.8% pure product .

Alternative solvent-free methods, as seen in similar chromenones, can improve yields (e.g., 75–90%) by minimizing side reactions and simplifying purification . Optimization should focus on catalyst selection (e.g., DMAP for benzylation) and temperature control to prevent decomposition .

Basic: How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

A multi-technique approach is critical:

- NMR : Acquire ¹H NMR (400 MHz, CDCl₃) to identify benzyl protons (δ 4.8–5.2 ppm as a singlet) and aromatic chromenone protons (δ 6.8–8.2 ppm). Compare with published data for analogous compounds .

- X-ray crystallography : Refine crystal structures using SHELXL for small-molecule refinement and visualize with ORTEP-3 to confirm bond angles and spatial arrangement of the benzyloxy group .

- Mass spectrometry : ESI-MS (e.g., m/z 313.23 [M+H]⁺) validates molecular weight .

Advanced: How can researchers resolve contradictions in spectroscopic or biological activity data for substituted chromenones?

Methodological Answer:

Contradictions often arise from:

- Impurity interference : Re-purify samples using gradient HPLC and validate with 2D NMR (e.g., HSQC, HMBC) to assign all signals .

- Crystal polymorphism : Perform multiple crystallizations and compare unit cell parameters via SHELXL refinement to rule out structural variations .

- Biological assay variability : Use standardized protocols (e.g., IL-5 inhibition assays ) with positive controls (e.g., 5-cyclohexylmethoxy derivatives) to contextualize activity discrepancies.

Advanced: What computational strategies are effective in predicting the electronic properties and binding interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, the benzyloxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic reactivity .

- Molecular docking : Dock the compound into target proteins (e.g., IL-5 receptors) using software like AutoDock Vina. Validate with crystallographic data from SHELXL -solved structures of similar ligands .

- Molecular dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to model bioavailability .

Advanced: How can substituent modifications at the C-6 position enhance biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups (e.g., halogens at C-6) improve antimicrobial activity by increasing electrophilicity .

- Bulkier substituents (e.g., morpholine or thiazole groups) enhance binding to hydrophobic pockets in enzymes, as seen in analogues with IC₅₀ values <10 µM .

- Methodology : Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then screen using high-throughput assays (e.g., fluorescence-based kinase inhibition) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of benzyl chloride vapors .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced: How do solvent polarity and temperature affect the regioselectivity of chromenone functionalization?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF): Promote nucleophilic substitution at C-6 by stabilizing transition states .

- Low temperatures (0–5°C): Favor kinetic control, yielding meta-substituted products, while higher temperatures (80°C) drive thermodynamic control for para-substitution .

- Validation : Monitor reactions in real-time using TLC (silica gel, UV visualization) and isolate intermediates for ¹H NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.